molecular formula C24H26N2O7 B4907820 5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4907820
M. Wt: 454.5 g/mol
InChI Key: BJFVRQJYPKUTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple ether linkages and a diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The process begins with the preparation of the phenylmethylidene intermediate, which is then reacted with diazinane-2,4,6-trione under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-ETHOXY-4-{2-[2-(4-FLUOROPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-(3-ETHOXY-4-{2-[2-(4-CHLOROPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

What sets 5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart from similar compounds is its specific substitution pattern and the presence of multiple ether linkages

Properties

IUPAC Name

5-[[3-ethoxy-4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7/c1-3-31-21-15-17(14-19-22(27)25-24(29)26-23(19)28)6-9-20(21)33-13-11-30-10-12-32-18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVRQJYPKUTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCOCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.